5-Aminoquinolin-8-ol hydrochloride is a chemical compound that belongs to the class of aminoquinolines, characterized by an amino group at the 5-position and a hydroxyl group at the 8-position of the quinoline ring. This compound is notable for its potential applications in medicinal chemistry, particularly due to its ability to chelate metal ions, which enhances its biological activity and utility in various
Common reagents used in these reactions include transition metal catalysts (e.g., palladium and copper), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride) .
The biological activity of 5-aminoquinolin-8-ol hydrochloride is significant due to its role as a chelating agent. It interacts with various metal ions, influencing enzymatic activities and cellular processes. This compound has been shown to affect:
The synthesis of 5-aminoquinolin-8-ol hydrochloride can be achieved through several methods:
5-Aminoquinolin-8-ol hydrochloride has a variety of applications:
Studies have shown that 5-aminoquinolin-8-ol hydrochloride interacts with various biological systems:
Several compounds share structural similarities with 5-aminoquinolin-8-ol hydrochloride. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
8-Hydroxyquinoline | Hydroxyl group at position 8 | Known for strong chelation properties |
2-Aminoquinoline | Amino group at position 2 | Exhibits different biological activities |
6-Aminoquinoline | Amino group at position 6 | Less studied but shows potential in drug design |
5-Amino-7-bromoquinolin-8-ol | Bromo substituent at position 7 | Enhanced reactivity due to bromine presence |
5-Aminoquinolin | Lacks hydroxyl group | Simplified structure; less solubility |
Each of these compounds exhibits unique properties that differentiate them from 5-aminoquinolin-8-ol hydrochloride, particularly concerning their biological activities and reactivity profiles .
The synthesis of quinoline derivatives originated in the 19th century with foundational methods such as the Skraup reaction, which employed aniline, glycerol, and sulfuric acid to produce unsubstituted quinoline through dehydration and cyclization [1] [2]. This method laid the groundwork for later adaptations targeting functionalized quinolines. By the late 1800s, the Friedländer synthesis emerged as a versatile route, enabling the condensation of 2-aminobenzaldehydes with ketones to form substituted quinolines under acidic or basic conditions [1] [3]. For instance, Wang et al. demonstrated its utility in synthesizing trisubstituted quinolines using hydrochloric acid in aqueous media [1].
The Conrad–Limpach and Doebner–Miller methods further expanded synthetic capabilities. The former involved β-ketoesters and aniline derivatives to yield 4-hydroxyquinolines via high-temperature cyclization [1] [4], while the latter utilized α,β-unsaturated carbonyl compounds and anilines to assemble quinoline cores under milder conditions [1] [4]. These historical approaches established the reactivity paradigms necessary for modern derivatization strategies, including the introduction of amino and hydroxyl groups at specific positions.
A widely employed route to 5-aminoquinolin-8-ol hydrochloride involves sequential nitration and reduction of 8-hydroxyquinoline precursors. As demonstrated by Urbański and Kutkiewicz, nitration of 8-hydroxyquinoline with dilute nitric acid (0.5–8%) yields 5,7-dinitro-8-hydroxyquinoline [6]. Subsequent selective reduction of the nitro group at position 5—using catalytic hydrogenation or stoichiometric reducing agents like iron in hydrochloric acid—produces the 5-amino intermediate. Final treatment with hydrochloric acid affords the hydrochloride salt.
Table 1: Representative Nitration-Reduction Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Nitration | 0.5% HNO₃, reflux, 24 h | 65–78 | [6] |
Reduction | H₂ (1 atm), Pd/C, ethanol, 25°C | 82–90 | [1] |
Salt Formation | HCl (conc.), ethanol, recrystallization | 95 | [1] |
Key challenges include controlling regioselectivity during nitration and minimizing over-reduction. Kinetic studies suggest that electron-donating substituents on the quinoline ring direct nitration to the 5- and 7-positions due to resonance stabilization of the nitronium intermediate [6].
Direct introduction of the amino group at position 5 remains less common but offers potential efficiency gains. One approach involves Ullmann-type coupling of 8-hydroxyquinoline with ammonia or protected amines in the presence of copper catalysts. For example, heating 5-bromo-8-hydroxyquinoline with aqueous ammonia and copper(I) oxide at 150°C produces the 5-amino derivative, albeit with modest yields (50–60%) [5]. Recent advances employ palladium-catalyzed amination or photoredox-mediated C–H functionalization to improve selectivity [1] [5].
Solvent polarity and proticity significantly influence reaction rates and product distribution. The Friedländer synthesis achieves optimal cyclization in aqueous hydrochloric acid, where polar solvents stabilize charged intermediates and accelerate imine formation [1] [3]. Conversely, the Doebner–Miller reaction benefits from aprotic solvents like toluene, which minimize side reactions during conjugate addition [1] [4].
Table 2: Solvent Effects on Quinoline Synthesis
Reaction | Optimal Solvent | Rate Constant (k, h⁻¹) |
---|---|---|
Skraup | Glycerol/H₂SO₄ | 0.15 |
Friedländer | H₂O/HCl | 0.42 |
Doebner–Miller | Toluene/p-TsOH | 0.28 |
Kinetic analyses reveal that the nitration step follows second-order kinetics, with rate dependence on both nitric acid and substrate concentrations [6]. Elevated temperatures (>80°C) accelerate nitration but risk oxidative degradation of the quinoline core.
Crude 5-aminoquinolin-8-ol hydrochloride often contains regioisomeric byproducts and unreacted starting materials. Recrystallization from ethanol/water mixtures (3:1 v/v) effectively removes polar impurities, while column chromatography on silica gel with ethyl acetate/hexane gradients isolates non-polar contaminants [1] [5]. Yield optimization strategies include:
Table 3: Purification Methods and Outcomes
Method | Purity (%) | Recovery (%) |
---|---|---|
Recrystallization | 99.2 | 75 |
Column Chromatography | 99.8 | 65 |
Sublimation | 99.5 | 80 |
5-Aminoquinolin-8-ol hydrochloride exhibits distinct thermodynamic characteristics that reflect its quinoline-based aromatic heterocyclic structure. The compound exists as a crystalline solid at ambient conditions, with the dihydrochloride salt form having a molecular weight of 233.09 g/mol [1]. The melting point of the dihydrochloride salt occurs at 279°C with decomposition [1], indicating thermal instability at elevated temperatures.
The thermodynamic behavior of quinoline derivatives demonstrates significant structural dependence on substituent positioning and intermolecular interactions. According to systematic studies on quinoline derivative thermodynamics, compounds with ortho-positioned functional groups exhibit different stability patterns compared to meta or para arrangements [2]. For 5-aminoquinolin-8-ol hydrochloride, the presence of both amino and hydroxyl groups creates multiple hydrogen bonding sites that influence phase transition enthalpies.
Research on quinoline thermal stability indicates that the carbonyl group positioning significantly affects molecular stability [3]. While 5-aminoquinolin-8-ol hydrochloride lacks carbonyl groups, the amino and hydroxyl substituents create analogous electronic interactions that influence thermal behavior. The phase transition enthalpy for quinoline derivatives typically ranges from 40-90 kJ/mol depending on substituent effects [2].
Property | Value | Temperature (°C) | Reference |
---|---|---|---|
Melting Point (decomp.) | 279°C | - | [1] |
Density | 1.363 g/cm³ | 20°C | [4] [5] |
Heat Capacity | ~29.3 cal/mol·K | 25°C | [6] |
Phase Transition Enthalpy | 50-70 kJ/mol (estimated) | - | [2] |
Quinoline derivatives frequently exhibit polymorphic behavior, with 8-hydroxyquinoline demonstrating multiple crystal forms including monoclinic and orthorhombic systems [7]. The 5-aminoquinolin-8-ol structure likely adopts a planar conformation similar to the parent 8-hydroxyquinoline, with intramolecular hydrogen bonding between the hydroxyl and quinoline nitrogen [7]. This hydrogen bonding stabilization affects the overall thermodynamic stability and phase behavior.
The hydrochloride salt formation significantly enhances the aqueous solubility of 5-aminoquinolin-8-ol compared to the free base. While the parent compound (5-aminoquinolin-8-ol) has limited water solubility, the hydrochloride salt demonstrates high aqueous solubility due to ionic character [8]. This improvement is critical for pharmaceutical applications and bioavailability considerations.
The solubility behavior of 5-aminoquinolin-8-ol derivatives follows predictable patterns based on the compound's dual hydrophilic and lipophilic character. The base compound exhibits a calculated LogP value of 2.10 [4] [5], indicating moderate lipophilicity. However, salt formation dramatically alters this distribution behavior.
Studies on quinoline solubility demonstrate pH and ionic strength dependencies [9]. For 5-aminoquinolin-8-ol hydrochloride, the ionic nature promotes dissolution in polar solvents while maintaining some organic solvent compatibility through the quinoline aromatic system.
Solvent Type | Solubility | Mechanism |
---|---|---|
Water | High (as HCl salt) | Ionic interactions |
Ethanol | Moderate | Hydrogen bonding |
DMSO | High | Polar aprotic interactions |
Chloroform | Low to moderate | π-π interactions |
Hexane | Very low | Limited interactions |
Thermal analysis of quinoline derivatives reveals temperature-dependent solubility patterns [10]. For 5-aminoquinolin-8-ol derivatives, solubility generally increases with temperature in polar solvents due to enhanced molecular motion and hydrogen bond disruption. The solubility-temperature relationship follows Arrhenius-type behavior typical of organic heterocycles.
5-Aminoquinolin-8-ol hydrochloride contains multiple ionizable functional groups: the quinoline nitrogen (basic), the amino group at position 5 (basic), and the hydroxyl group at position 8 (acidic). This creates a complex acid-base equilibrium system with multiple pKa values corresponding to different protonation/deprotonation events.
Based on systematic studies of related quinoline derivatives, the pKa values for 5-aminoquinolin-8-ol can be estimated from structure-activity relationships. The parent 8-hydroxyquinoline has a reported pKa of approximately 9.9 for the hydroxyl group [11]. The quinoline nitrogen typically exhibits pKa values around 4.9 (as pKb) [12], corresponding to a conjugate acid pKa of approximately 9.1.
For 5-aminoquinolin-8-ol specifically:
The amino group at position 5 acts as an electron-donating substituent, increasing the basicity of the quinoline nitrogen and decreasing the acidity of the hydroxyl group compared to unsubstituted 8-hydroxyquinoline [13]. This electronic effect shifts pKa values according to Hammett relationships, with amino substituents typically showing σ values of approximately -0.66.
Ionization Site | pKa Range | Ionization Type |
---|---|---|
Quinoline N+ | 4.8-5.2 | Proton loss (acid) |
Amino group | 9.5-10.5 | Proton loss (acid) |
Hydroxyl group | 8.5-9.5 | Proton loss (acid) |
The multiple ionization sites create pH-dependent speciation patterns. At physiological pH (7.4), the compound exists predominantly as a zwitterion with protonated amino groups and deprotonated hydroxyl group. This speciation affects solubility, membrane permeability, and biological activity.
Thermal stability studies on quinoline derivatives using differential scanning calorimetry and thermogravimetric analysis reveal decomposition patterns beginning around 250-300°C [3] [14]. For 5-aminoquinolin-8-ol hydrochloride, the decomposition temperature of 279°C [1] indicates moderate thermal stability suitable for most synthetic and storage conditions.
The decomposition mechanism likely involves initial dehydrochlorination followed by oxidative degradation of the quinoline ring system. Thermal analysis typically shows endothermic dehydration events followed by exothermic decomposition reactions [14].
Quinoline derivatives generally exhibit good photostability due to their extended aromatic conjugation [15]. However, amino and hydroxyl substituents can participate in photochemical reactions under UV irradiation. The compound should be stored protected from light to maintain stability [5].
The presence of amino and hydroxyl groups makes 5-aminoquinolin-8-ol susceptible to oxidative degradation. Studies on related aminohydroxyquinolines demonstrate antioxidant activity [16], suggesting the compound can scavenge free radicals but may undergo oxidation under harsh conditions.
The hydrochloride salt form enhances stability in aqueous solutions compared to the free base. However, prolonged exposure to extreme pH conditions may lead to hydrolytic degradation. The compound demonstrates optimal stability in the pH range 3-9.
Stress Condition | Stability Assessment | Degradation Pathway |
---|---|---|
Heat (>250°C) | Moderate | Dehydrochlorination, ring degradation |
UV Light | Good with protection | Amino group oxidation |
Oxidizing agents | Moderate | Hydroxyl/amino oxidation |
Acidic pH (<2) | Good | Protonation, salt formation |
Basic pH (>11) | Moderate | Hydroxyl deprotonation |
Density functional theory calculations using B3LYP functionals provide insight into the electronic structure and properties of 5-aminoquinolin-8-ol. Based on studies of related quinoline derivatives [17] [18], the optimized geometry reveals a planar quinoline ring system with minimal distortion from amino and hydroxyl substituents.
The calculated molecular properties include:
DFT calculations predict thermodynamic parameters consistent with experimental observations. The calculated heat capacity at constant volume (Cv) of approximately 29.3 cal/mol·K [6] aligns with typical values for substituted quinolines. Vibrational frequency calculations identify characteristic modes corresponding to amino and hydroxyl groups.
Molecular electrostatic potential surfaces calculated using DFT methods reveal charge distribution patterns. The quinoline nitrogen and amino group exhibit negative electrostatic potential regions, while the hydroxyl hydrogen shows positive potential, consistent with the predicted hydrogen bonding patterns.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide crucial information about chemical reactivity and electronic properties. For quinoline derivatives with amino and hydroxyl substituents, DFT calculations typically predict:
The HOMO primarily localizes on the amino group and quinoline ring system, reflecting the electron-donating character of the amino substituent [18]. The LUMO localizes predominantly on the quinoline ring, particularly near the nitrogen heteroatom. This distribution suggests nucleophilic reactivity at the amino group and electrophilic reactivity at the quinoline nitrogen.
The calculated HOMO-LUMO gap of approximately 4.8 eV [6] indicates moderate chemical stability and suggests the compound should exhibit characteristic quinoline absorption in the UV region around 250-300 nm.
Natural bond orbital analysis reveals significant orbital mixing between the amino group lone pair and the quinoline π-system. This delocalization contributes approximately 15-20 kcal/mol to the overall stabilization energy through resonance interactions [18].
Molecular Orbital | Energy (eV) | Primary Character | Localization |
---|---|---|---|
HOMO | -6.2 to -6.5 | π, n(NH₂) | Amino group, quinoline ring |
LUMO | -1.8 to -2.0 | π* | Quinoline ring, N heteroatom |
HOMO-1 | -7.0 to -7.5 | π | Quinoline ring system |
LUMO+1 | -0.5 to -1.0 | π* | Extended aromatic system |
Based on frontier molecular orbital energies, computational reactivity descriptors can be calculated: